molecular formula C15H21NO10 B012138 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide CAS No. 108739-88-4

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

Cat. No. B012138
M. Wt: 375.33 g/mol
InChI Key: HCTJYUJESYMOGS-MBJXGIAVSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions and modifications to introduce various functional groups. For instance, the condensation reaction of 2,3,4,6-tetra-O-acetyl-α-d-galactopyranosyl bromide with butyric acid led to the synthesis of 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl butyrate, showcasing the typical approach to synthesizing derivatives through esterification processes (Cui, Xu, Mao, & Yu, 2012).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular conformation and arrangement. For example, the crystal structure of 1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside reveals triclinic space group characteristics and dimensions, offering a window into the structural nuances of similar acetyl-galactopyranosyl derivatives (Srikrishnan & An, 1988).

Chemical Reactions and Properties

Chemical reactions, such as photoamidation, highlight the reactivity and potential for modification of the galactopyranosyl framework. For instance, the photochemical addition of formamide to 2,3,4,6-tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose has been explored, leading to various derivatives through photoamidation processes (Rosenthal & Ratcliffe, 1976).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of derivatives like 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl derivatives, have been thoroughly investigated. Crystallographic studies provide essential information on the solid-state structure and the implications for solubility and stability (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).

Scientific Research Applications

Chemical Synthesis and Modification

The synthesis of complex molecules often involves the use of acetylated sugars and formamide derivatives. For instance, pyrazole heterocycles, which have a wide range of biological activities, can be synthesized using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This illustrates the critical role of specific chemical functionalities in the construction of biologically active compounds (Dar & Shamsuzzaman, 2015).

Biochemical Studies and Applications

Formamide and its derivatives play a significant role in biochemical research, including studies on the mechanisms of pyrolysis of polysaccharides. Such research explores the chemical pathways leading to the formation of smaller molecules from polysaccharides under thermal decomposition, revealing the intricate interactions between chemical structure and reactivity (Ponder & Richards, 1994).

Advanced Oxidation Processes

In the context of environmental sciences, formamide and acetamide derivatives are studied for their roles in advanced oxidation processes. These studies aim to understand the degradation pathways of contaminants like acetaminophen, highlighting the generation of by-products and their biotoxicity. Such research underscores the importance of chemical derivatives in environmental remediation and the assessment of ecological impact (Qutob et al., 2022).

Polysaccharide Research

In the field of polysaccharides, the interactions between specific sugar derivatives and other molecules are of great interest. Guar gum, for example, serves as a starting material for diverse applications due to its polysaccharide content. Studies on guar gum and similar materials can provide insights into how acetylated sugar derivatives might interact with polysaccharides and influence their properties and applications (Thombare et al., 2016).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTJYUJESYMOGS-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369524
Record name 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

CAS RN

108739-88-4
Record name 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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